3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound belonging to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro[5.5]undecane core with a 3-iodopyridin-4-yl substituent and two nitrogen atoms at positions 3 and 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[55]undecane typically involves multi-step organic reactions One common approach starts with the preparation of the spiro[5The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of deiodinated spirocyclic compounds.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-Morpholin-4-yl-propyl)-3-aza-spiro[5.5]undecane-2,4-dione: Another spirocyclic compound with a different substituent and functional groups.
3,9-Di-3-cyclohexen-1-yl-2,4,6,10-tetraoxaspiro[5.5]undecane: A spirocyclic compound with oxygen atoms in the ring structure.
Uniqueness
3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific combination of a spiro[5.5]undecane core with a 3-iodopyridin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H20IN3 |
---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
3-(3-iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20IN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChI Key |
HVHFDHWIFDBVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=C(C=NC=C3)I |
Origin of Product |
United States |
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